molecular formula C8H13N3O2 B1598476 5-(Diethylamino)uracil CAS No. 55476-36-3

5-(Diethylamino)uracil

Cat. No.: B1598476
CAS No.: 55476-36-3
M. Wt: 183.21 g/mol
InChI Key: QJNAQOWKHVJJHZ-UHFFFAOYSA-N
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Description

5-(Diethylamino)uracil is a derivative of uracil, a pyrimidine nucleobase This compound is characterized by the presence of a diethylamino group at the fifth position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)uracil typically involves the introduction of a diethylamino group to the uracil ring. One common method is the nucleophilic substitution reaction where uracil is treated with diethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide or tetrahydrofuran under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)uracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the diethylamino group to a primary amine.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.

Scientific Research Applications

5-(Diethylamino)uracil has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in DNA and RNA interactions.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)uracil involves its interaction with nucleic acids. The diethylamino group enhances the compound’s ability to form hydrogen bonds with DNA and RNA, potentially interfering with their normal functions. This interaction can inhibit the replication of viruses or the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used chemotherapeutic agent.

    5-Aminouracil: Known for its antiviral and antibacterial properties.

    5-Bromouracil: Used in mutagenesis studies.

Uniqueness

5-(Diethylamino)uracil is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and ability to interact with biological targets compared to other uracil derivatives.

Properties

IUPAC Name

5-(diethylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-11(4-2)6-5-9-8(13)10-7(6)12/h5H,3-4H2,1-2H3,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNAQOWKHVJJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392946
Record name 5-(Diethylamino)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55476-36-3
Record name 5-(Diethylamino)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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